5-Bromo-1,2,3-trimethylbenzene
Description
Contextualization of 5-Bromo-1,2,3-trimethylbenzene within the Landscape of Substituted Aromatic Halides
Substituted aromatic halides are organic compounds in which a halogen atom is directly attached to an aromatic ring that also bears other functional groups. Within this broad category, this compound, also known as 5-bromohemimellitene, is a distinct example of a polysubstituted bromoarene. nih.govwikipedia.org It is structurally defined by a benzene (B151609) ring substituted with a bromine atom at the C5 position and three methyl groups at the C1, C2, and C3 positions.
It is one of three isomers of bromotrimethylbenzene, the others being 1-bromo-2,4,6-trimethylbenzene (bromomesitylene) and 5-bromo-1,2,4-trimethylbenzene (5-bromopseudocumene). wikipedia.orgsigmaaldrich.com The specific arrangement of the three methyl groups in this compound creates a unique steric and electronic environment that differentiates its reactivity and potential applications from its isomers. Its identity and fundamental properties are well-documented in chemical literature and databases. nih.govchemspider.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| Synonyms | 5-Bromohemimellitene, 3,4,5-Trimethylphenyl bromide | nih.gov |
| CAS Number | 32591-43-8 | nih.govsigmaaldrich.com |
| Molecular Formula | C₉H₁₁Br | nih.govchemspider.com |
| Molecular Weight | 199.09 g/mol | nih.govchemspider.com |
| Appearance | White to Yellow Solid | sigmaaldrich.com |
| Melting Point | 27.1-27.4 °C | sigmaaldrich.com |
Significance of Brominated Trimethylbenzenes as Crucial Intermediates in Complex Molecule Synthesis
Brominated trimethylbenzenes are highly significant as versatile intermediates in the synthesis of more complex molecules. sorbonne-universite.fr The carbon-bromine bond is a key functional group that enables a variety of powerful chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and, more importantly, serves as a critical coupling partner in numerous transition-metal-catalyzed reactions, such as Suzuki, Stille, and Heck couplings. organic-chemistry.org These reactions are fundamental for creating new carbon-carbon bonds, allowing chemists to assemble intricate molecular frameworks from simpler precursors.
The utility of these compounds is exemplified by their isomers and related structures. For instance, 5-bromo-1,2,4-trimethylbenzene is a known precursor in the synthesis of ubiquinones (B1209410) (Coenzyme Qn) and 2,4,5-trimethylbenzoic acid. sigmaaldrich.com Similarly, the related compound 5-bromo-1,2,3-trimethoxybenzene (B181038) is used to synthesize analogs of the anticancer agent HA14-1 and N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives, which have applications in electrophotography. sigmaaldrich.com
By analogy, this compound offers similar potential as a scaffold for constructing novel compounds. The bromine atom provides a site for introducing diverse functionalities, while the three methyl groups influence the molecule's solubility, steric profile, and electronic properties, which can be further modified through oxidation or other reactions. This makes it a valuable starting material for creating new pharmaceuticals, agrochemicals, and materials with tailored properties. smolecule.comgoogle.com
Historical and Contemporary Perspectives on Regioselective Aromatic Bromination
The regioselective introduction of a bromine atom onto an aromatic ring is a persistent challenge in organic synthesis, with methods evolving significantly over time.
Historical Perspective: The classical method for aromatic bromination is electrophilic aromatic substitution using molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). In this reaction, the Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present. For 1,2,3-trimethylbenzene (B126466) (hemimellitene), the three methyl groups are activating, ortho-, para-directors. This makes achieving high selectivity for a single product challenging, as multiple positions are activated for substitution, often leading to a mixture of isomers.
Contemporary Methodologies: Modern organic chemistry has seen the development of more sophisticated, milder, and highly regioselective bromination techniques to overcome the limitations of classical methods. These contemporary approaches offer greater control and functional group tolerance.
N-Halosuccinimides: N-Bromosuccinimide (NBS) has become a widely used and more manageable source of electrophilic bromine compared to Br₂. organic-chemistry.org Its reactivity and selectivity can be tuned by using various catalysts or solvent systems. For instance, using hexafluoroisopropanol as a solvent enables mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org
Oxidative Bromination: These methods are considered environmentally friendlier as they utilize a simple bromide salt (e.g., NaBr, KBr) in combination with an oxidant (e.g., H₂O₂, Oxone) to generate the active brominating species in situ. organic-chemistry.orgrsc.org This approach improves atom economy and avoids the direct handling of hazardous molecular bromine. sorbonne-universite.fr Metal-organic frameworks have also been developed as catalysts for highly regioselective oxidative bromination. rsc.org
Metal-Free Bromination: Significant progress has been made in developing metal-free bromination protocols. One such system employs a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr). csic.essci-hub.se This method generates a highly reactive dibromo(phenyl)-λ3-iodane intermediate and has shown excellent para-selectivity for monosubstituted activated arenes. csic.essci-hub.se
Electrochemical Bromination: Anodic oxidation provides a powerful means to generate electrophilic bromine from simple bromide salts like tetrabutylammonium (B224687) bromide (Bu₄NBr). acs.org Electrochemical methods offer high control over the reaction by tuning the applied voltage and can lead to excellent yields and regioselectivity. acs.org
Photocatalysis: Visible-light-induced photocatalysis has emerged as a mild and efficient strategy for halogenation. Using a photocatalyst, such as a Ruthenium(II) bipyridyl complex, and a bromine source like bromotrichloromethane, electron-rich arenes can be selectively brominated under mild conditions. mdpi.com
Table 2: Comparison of Selected Contemporary Aromatic Bromination Methods
| Method | Bromine Source | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Oxidative Bromination | KBr | Zirconium MOF-FeCl₃ catalyst, H₂O₂ | High conversion, excellent regioselectivity, recyclable catalyst. rsc.org |
| Metal-Free (PIFA/TMSBr) | TMSBr | PIFA, CH₂Cl₂ solvent | Mild, metal-free, excellent para-selectivity for many arenes. csic.essci-hub.se |
| Electrochemical Bromination | Bu₄NBr | Undivided electrochemical cell, O₂ | High current efficiency, excellent yields and regioselectivity. acs.org |
| Photocatalytic Bromination | BrCCl₃ | Ru(II) complex, white light | Works for electron-rich arenes, tolerates acid-sensitive groups. mdpi.com |
Overview of Research Gaps and Emerging Avenues in the Chemistry of this compound
Despite its potential, the chemistry of this compound is less explored compared to its isomers, presenting both research gaps and opportunities for future investigation.
Research Gaps:
Selective Synthesis: A primary research gap is the development of highly efficient and regioselective synthetic protocols specifically for this compound. The bromination of 1,2,3-trimethylbenzene can potentially yield two different monobrominated products, and achieving high selectivity for the 5-bromo isomer over the 4-bromo isomer often requires carefully optimized conditions that are not yet extensively documented.
Application-Specific Studies: While its role as a general synthetic intermediate is understood, there is a lack of published research detailing its use in the synthesis of specific high-value targets, such as unique pharmaceuticals, agrochemicals, or functional materials. This contrasts with its isomers, for which more concrete applications have been described. sigmaaldrich.com
Emerging Avenues:
Advanced Synthetic Methodologies: There is a significant opportunity to apply modern, highly regioselective bromination techniques—such as those employing shape-selective catalysts like metal-organic frameworks or advanced computational predictions—to the synthesis of this compound. rsc.orgcsic.es Developing a robust and scalable synthesis would unlock its potential for broader use.
Novel Material Development: As a polysubstituted arene, this compound could serve as a unique building block for new materials. Its specific substitution pattern could be exploited to create novel ligands for catalysis, organic semiconductors, or porous organic polymers with tailored properties. sigmaaldrich.comsmolecule.com
Medicinal and Agrochemical Chemistry: The 1,2,3-trimethylphenyl scaffold is a structural motif that remains relatively underexplored in drug discovery and crop science. Using this compound as a starting point, chemists can generate libraries of novel, complex molecules via cross-coupling reactions for biological screening, potentially leading to the discovery of new bioactive compounds. google.com
Computational Studies: Density Functional Theory (DFT) calculations can provide deep mechanistic insights into the bromination of 1,2,3-trimethylbenzene. csic.es Such studies could help rationalize observed regioselectivities and predict optimal reaction conditions, thereby guiding the experimental development of more efficient synthetic methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2,3-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUGJSIGXLNJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1,2,3 Trimethylbenzene
Development of Precursor Molecules for the Synthesis of the 5-Bromo-1,2,3-trimethylbenzene Scaffold
An alternative to the direct bromination of 1,2,3-trimethylbenzene (B126466) is a retrosynthetic approach that involves building the molecule from a precursor that already contains some of the required substituents or groups that can be converted into them. libretexts.org This strategy can offer excellent control over regiochemistry.
One potential retrosynthetic route could begin with a differently substituted benzene (B151609) ring where the directing effects of the existing groups facilitate the introduction of the remaining substituents in the desired pattern. For example, a synthetic pathway could be designed starting from a precursor like 3,5-dimethylaniline.
Illustrative Synthetic Pathway:
Friedel-Crafts Alkylation: Introduction of a third methyl group to 3,5-dimethylaniline. The amino group is strongly activating and would need to be protected, for instance, as an acetanilide, to control the reaction and prevent side reactions. The directing effects would need to be carefully considered to achieve the desired 1,2,3-trimethyl arrangement relative to the protected amino group.
Sandmeyer Reaction: The resulting trimethylaniline derivative could then undergo diazotization (reaction with nitrous acid to form a diazonium salt) followed by a Sandmeyer reaction with copper(I) bromide (CuBr) to replace the amino group with a bromine atom.
This multi-step approach, while more complex, can be a powerful method for synthesizing polysubstituted benzenes with a defined substitution pattern that is difficult to achieve through direct substitution. libretexts.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves evaluating and improving the environmental impact of the synthetic methods.
Atom Economy: Direct electrophilic bromination of 1,2,3-trimethylbenzene with Br₂ has a reasonable atom economy, with HBr being the main byproduct.
Catalysis vs. Stoichiometric Reagents: Traditional EAS methods often use stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. The development of recyclable, solid-acid catalysts (like zeolites) for bromination represents a greener alternative, simplifying product purification and reducing waste. nih.gov
Safer Solvents and Reagents: Classic brominations may use hazardous solvents like carbon tetrachloride or 1,2-dichloroethane. google.com Shifting to greener solvents or performing reactions under solvent-free conditions would be a significant improvement. Using safer brominating agents than elemental bromine, such as N-bromosuccinimide or hexamethylenetetramine–bromine, can also enhance the safety profile of the synthesis. researchgate.net
Use of Milder Reagents: Oxidative bromination using hypervalent iodine reagents is an example of a greener approach. These reagents are non-toxic, and the reactions often proceed under mild conditions, potentially reducing energy consumption. d-nb.info
By focusing on catalytic methods, safer reagents and solvents, and energy efficiency, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
A comparative analysis of the different synthetic approaches to this compound reveals distinct advantages and disadvantages for each method. The selection of an optimal route depends on the specific requirements of the synthesis, such as desired purity, scale of production, and economic constraints.
Efficiency
The efficiency of a synthetic route is primarily measured by its chemical yield.
N-Bromosuccinimide (NBS) in Acetonitrile (B52724): The bromination of 1,2,3-trimethylbenzene using NBS in acetonitrile has been reported to provide a moderate yield of 43%. While not a high-yielding reaction, the mild conditions and high selectivity can be advantageous in certain contexts.
Bromine with a Lewis Acid Catalyst (e.g., FeBr₃): The classical approach of using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a widely employed method for the bromination of aromatic compounds. While specific yield data for the bromination of 1,2,3-trimethylbenzene with this method is not readily available in the reviewed literature, this method is generally known for providing good to high yields for the bromination of activated aromatic rings. However, the potential for over-bromination and the formation of isomeric byproducts can reduce the isolated yield of the desired product.
Selectivity
Regioselectivity is a crucial factor in the synthesis of this compound, as the starting material, 1,2,3-trimethylbenzene, has two possible positions for monobromination (C4 and C5).
N-Bromosuccinimide (NBS) in Acetonitrile: This method has been shown to be highly regioselective, affording a single regioisomeric product. The directing effects of the three methyl groups on the aromatic ring favor electrophilic attack at the C5 position, which is flanked by two methyl groups, and to a lesser extent at the C4 position. The use of NBS under these conditions appears to strongly favor the formation of the 5-bromo isomer.
Scalability
The scalability of a synthetic route is a critical consideration for industrial applications.
N-Bromosuccinimide (NBS) in Acetonitrile: The use of NBS is generally considered suitable for laboratory-scale and pilot-plant-scale synthesis. However, the cost of NBS compared to molecular bromine can be a limiting factor for large-scale industrial production. Additionally, the handling of solid reagents like NBS can present challenges in large reactors.
Bromine with a Lewis Acid Catalyst (e.g., FeBr₃): This method is highly scalable and is a common choice for the industrial production of brominated aromatic compounds. Molecular bromine is a relatively inexpensive and readily available reagent. The reaction can be carried out in standard industrial reactors. However, the corrosive nature of bromine and hydrogen bromide (a byproduct) requires specialized equipment and careful handling procedures. The management of waste streams containing the Lewis acid catalyst and acidic byproducts is also a significant consideration for large-scale operations.
Data Tables
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Brominating Agent | Catalyst/Solvent | Efficiency (Yield) | Selectivity (Isomer Distribution) | Scalability |
| Route 1 | N-Bromosuccinimide (NBS) | Acetonitrile | 43% | High (single regioisomer reported) | Good for lab/pilot scale; cost may be a factor for large scale. |
| Route 2 | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Generally good to high, but can be lowered by side reactions. | Moderate to low; formation of isomeric mixtures is likely. | Excellent; widely used in industry, but requires handling of corrosive materials. |
Detailed Research Findings
The choice between these synthetic methodologies involves a trade-off between selectivity and cost-effectiveness. The NBS/acetonitrile system offers superior regioselectivity, simplifying downstream purification and ensuring a higher purity of the final product. This can be particularly advantageous in applications where isomeric purity is critical. However, the higher cost of NBS may render this route less economically viable for large-volume production.
Conversely, the classical Br₂/FeBr₃ method is more cost-effective and amenable to large-scale synthesis. The primary drawback is the potential for the formation of a mixture of isomers, which necessitates efficient separation techniques to isolate the desired this compound. The development of more selective Lewis acid catalysts or reaction conditions could enhance the attractiveness of this route for industrial applications. Further research into optimizing the reaction conditions for the direct bromination of 1,2,3-trimethylbenzene to selectively yield the 5-bromo isomer would be of significant value.
Reactivity and Transformational Chemistry of 5 Bromo 1,2,3 Trimethylbenzene
Carbon-Bromine Bond Activation in Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the 1,2,3-trimethylbenzene (B126466) core allows for the activation of the C-Br bond by transition metal catalysts, most notably palladium complexes. This activation is the gateway to a host of cross-coupling reactions that enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of more complex molecular architectures.
Suzuki-Miyaura Cross-Coupling with Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org For 5-Bromo-1,2,3-trimethylbenzene, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.
The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the surveyed literature, the reaction of a closely related compound, 1,3,5-tribromo-2,4,6-trimethylbenzene, with cyclopentaneboronic acid has been reported to proceed in high yield (87%) using a palladium catalyst. This suggests that this compound would be a viable substrate for similar transformations.
Table 1: Representative Suzuki-Miyaura Coupling Conditions (Data below is illustrative of typical conditions for aryl bromides and does not represent specific experimental results for this compound due to a lack of available data.)
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Not available |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | Not available |
Heck Reactions with Olefinic Partners
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. u-szeged.hu This reaction provides a powerful method for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction would enable the introduction of a vinyl group at the 5-position.
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by the insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step forms the alkene product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HBr with the assistance of a base, regenerating the palladium(0) catalyst. beilstein-journals.org
Specific examples of the Heck reaction with this compound are not prevalent in the available literature. However, the reaction is broadly applicable to a wide range of aryl bromides and alkenes. For instance, the Heck reaction between bromobenzene (B47551) and styrene (B11656) is a well-established transformation. researchgate.netresearchgate.net
Table 2: Representative Heck Reaction Conditions (Data below is illustrative of typical conditions for aryl bromides and does not represent specific experimental results for this compound due to a lack of available data.)
| Olefinic Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Not available |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | Not available |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is instrumental in the synthesis of substituted alkynes.
The catalytic cycle of the Sonogashira reaction is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl halide to a palladium(0) species. Reductive elimination from the resulting palladium(II) complex yields the coupled alkyne product and regenerates the palladium(0) catalyst. beilstein-journals.org
While specific studies detailing the Sonogashira coupling of this compound are limited, the reaction of 5-bromoindole (B119039) with phenylacetylene (B144264) has been reported, highlighting the utility of this reaction for similar bromo-substituted aromatic compounds. researchgate.net
Table 3: Representative Sonogashira Coupling Conditions (Data below is illustrative of typical conditions for aryl bromides and does not represent specific experimental results for this compound due to a lack of available data.)
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | Not available |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | Not available |
Negishi Coupling and Other Organozinc-Mediated Transformations
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. nih.govwikipedia.org This reaction is known for its high functional group tolerance and its ability to form a wide range of carbon-carbon bonds.
The mechanism of the Negishi coupling involves the oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org
Table 4: Representative Negishi Coupling Conditions (Data below is illustrative of typical conditions for aryl bromides and does not represent specific experimental results for this compound due to a lack of available data.)
| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | Not available |
| Ethylzinc bromide | Ni(acac)₂ | DMA | 80 | Not available |
Buchwald-Hartwig Amination and Palladium-Catalyzed C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgias.ac.in This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired arylamine and regenerates the palladium(0) catalyst. wikipedia.org
While specific examples of the Buchwald-Hartwig amination of this compound are not explicitly detailed, the reaction is widely applicable to a vast range of aryl bromides. The reaction of iodobenzene (B50100) with aniline (B41778) is a classic example of this transformation. researchgate.net
Table 5: Representative Buchwald-Hartwig Amination Conditions (Data below is illustrative of typical conditions for aryl bromides and does not represent specific experimental results for this compound due to a lack of available data.)
| Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | Not available |
| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | Not available |
Nucleophilic Aromatic Substitution Reactions on the Brominated Trimethylbenzene Core
Nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The 1,2,3-trimethylbenzene ring system does not possess such activating groups. Therefore, classical SNA reactions proceeding through a Meisenheimer complex are generally not feasible for this compound under standard conditions. researchgate.netlibretexts.org
However, under forcing conditions, such as high temperatures and pressures, or in the presence of very strong bases, nucleophilic substitution on unactivated aryl halides can occur, often through a benzyne (B1209423) intermediate (elimination-addition mechanism). youtube.com In this mechanism, a strong base abstracts a proton ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive aryne intermediate. The nucleophile then adds to the aryne, followed by protonation to yield the substitution product.
Another possibility for nucleophilic substitution on electron-rich aromatic rings is through a concerted mechanism, as has been observed for 5-bromo-1,2,3-triazines. organic-chemistry.org While this has not been specifically reported for this compound, it represents an area of potential reactivity under specific conditions.
Due to the lack of activating groups, there is a scarcity of reported examples of nucleophilic aromatic substitution reactions specifically involving this compound in the surveyed literature.
Directed Aryl Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, most commonly an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles.
In the case of this compound, the bromine atom itself could potentially serve as a directing group, favoring lithiation at the C4 or C6 position. However, the electronic and steric influence of the three adjacent methyl groups would significantly impact the regioselectivity of such a reaction. The electron-donating nature of the methyl groups may not sufficiently acidify the ortho protons to facilitate deprotonation over halogen-metal exchange.
A thorough search of chemical databases and the scientific literature did not yield specific examples of directed aryl lithiation of this compound followed by electrophilic quenching. Therefore, a data table of specific electrophiles, reaction conditions, and yields for this substrate cannot be constructed at this time.
Table 1: Hypothetical Directed Aryl Lithiation and Electrophilic Quenching of this compound
| Electrophile (E+) | Proposed Product | Expected Yield (%) |
|---|
This table is for illustrative purposes only, as no experimental data has been found.
Palladium-Catalyzed Cyclization and Annulation Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are fundamental tools in the synthesis of complex organic molecules. Intramolecular variants, such as the Heck reaction, can be employed to construct cyclic and polycyclic systems. For this compound to participate in such a cyclization, it would first need to be functionalized with a tether containing an alkene or other reactive moiety.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also frequently mediated by palladium catalysis. These transformations often utilize aryl halides as starting materials. The reactivity of this compound in these reactions would be influenced by the steric hindrance from the flanking methyl groups, which could impede the oxidative addition step at the palladium center.
Despite the extensive body of work on palladium-catalyzed cyclization and annulation reactions, specific studies detailing the use of this compound as a substrate are not present in the accessible scientific literature. This prevents the compilation of a data table summarizing reaction conditions and outcomes for this particular compound.
Table 2: Illustrative Palladium-Catalyzed Cyclization/Annulation Involving an Aryl Bromide
| Reaction Type | Catalyst/Ligand | Conditions | Product | Yield (%) |
|---|
This table is for illustrative purposes only, as no experimental data has been found for the specified compound.
Photoinduced and Radical Reactions of this compound
Photoinduced reactions of aryl halides can proceed through various mechanisms, including homolytic cleavage of the carbon-bromine bond to generate aryl radicals, or photosensitized processes. These reactive intermediates can then participate in a range of transformations, such as hydrogen abstraction, addition to unsaturated systems, or electron transfer processes.
Radical reactions of aromatic compounds can also be initiated by radical initiators. A relevant study investigated the gas-phase kinetics of the reaction of atomic bromine with 1,2,3-trimethylbenzene. This research provides insights into the initial steps of radical-mediated processes involving the parent aromatic hydrocarbon. The study determined the temperature dependence of the rate coefficient for the reaction of atomic bromine with 1,2,3-trimethylbenzene, which is a key parameter in understanding the atmospheric chemistry and potential for radical-initiated transformations of this class of compounds.
However, the scientific literature lacks specific reports on the photoinduced or radical reactions of this compound itself. While the foundational work on the parent arene is informative, it does not provide direct data on the reactivity of the brominated derivative.
Table 3: Kinetic Data for the Reaction of Atomic Bromine with 1,2,3-Trimethylbenzene
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|
This table presents kinetic data for the parent arene, 1,2,3-trimethylbenzene, as no specific data for the photoinduced or radical reactions of this compound has been found.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1,2,3 Trimethylbenzene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 5-Bromo-1,2,3-trimethylbenzene, ¹H and ¹³C NMR spectra offer primary evidence for the arrangement of atoms. In a typical ¹H NMR spectrum of the parent compound, the aromatic region would display two singlets, corresponding to the two non-equivalent aromatic protons. The methyl groups would also present distinct singlets in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show characteristic signals for the six aromatic carbons (four quaternary and two protonated) and the three distinct methyl carbons. magritek.com
While 1D NMR provides initial data, 2D NMR techniques are essential for confirming connectivity and assigning quaternary carbons, which are unobservable in proton-based experiments like DEPT. magritek.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For a derivative of this compound, a COSY spectrum would be used to confirm through-bond coupling between adjacent protons on the aromatic ring or on side chains introduced through substitution. For the parent compound, no cross-peaks would be expected between the two aromatic proton singlets, confirming their lack of direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It is invaluable for definitively assigning the signals of protonated carbons. researchgate.net For this compound, HSQC would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl proton signals to their respective methyl carbon signals. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to four bonds (²JHC, ³JHC, and sometimes ⁴JHC). researchgate.net It is the primary method for assigning non-protonated (quaternary) carbons. sdsu.edu For example, the protons of the methyl groups would show HMBC correlations to the adjacent quaternary carbons of the benzene (B151609) ring, including the carbon bearing the bromine atom, thus allowing for the complete and unambiguous assignment of the aromatic system. youtube.com
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
|---|---|---|---|
| H-4/H-6 (aromatic) | None | C-4/C-6 | C-2, C-5, C-1/C-3 |
| 1-CH₃ | None | C-1' | C-1, C-2, C-6 |
| 2-CH₃ | None | C-2' | C-1, C-2, C-3 |
| 3-CH₃ | None | C-3' | C-2, C-3, C-4 |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. For crystalline derivatives of this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR can be employed. This technique can distinguish between crystallographically inequivalent molecules in the unit cell, which would appear as a single average signal in solution. Thus, ssNMR provides critical insights into the solid-state structure, complementing data from X-ray diffraction, especially for microcrystalline powders not suitable for single-crystal analysis. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) Analysis for Precise Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline molecule. researchgate.net Analysis of a suitable single crystal of a this compound derivative would yield precise data on bond lengths, bond angles, and torsion angles. This allows for the exact confirmation of the molecular geometry and the stereochemistry of any substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information on the vibrational modes of a molecule. esisresearch.orgijtsrd.com These methods are excellent for identifying functional groups and characterizing chemical bonds. The spectra are often interpreted with the aid of computational density functional theory (DFT) calculations, which can predict vibrational frequencies and help in making definitive assignments. researchgate.netresearchgate.net
For this compound, key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. ijtsrd.com
C=C Stretching: Aromatic ring stretching vibrations produce characteristic bands in the 1400-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. ijtsrd.com
C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |
| C-H Bending (in-plane) | 1000 - 1300 | Medium | Weak |
| C-H Bending (out-of-plane) | 700 - 900 | Strong | Weak |
| C-Br Stretch | 500 - 600 | Strong | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For reaction products derived from this compound, HRMS provides unambiguous confirmation of the molecular formula. researchgate.net
The molecular formula for this compound is C₉H₁₁Br. A key feature in its mass spectrum is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion (M⁺) and its isotopic partner (M+2)⁺, which are separated by two mass units and have almost equal intensity. HRMS can measure the mass of these ions to within a few parts per million (ppm), allowing for the confident determination of the elemental formula and distinguishing it from other potential formulas with the same nominal mass.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions in Derived Crystals
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. nih.gov The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to show different types of intermolecular contacts.
H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov
C···H/H···C contacts: Indicative of C-H···π interactions. nih.gov
Br···H/H···Br contacts: Representing weak hydrogen bonds or van der Waals interactions involving the bromine atom. nih.gov
Br···Br contacts: Corresponding to halogen bonding. researchgate.net
By quantifying these interactions, Hirshfeld analysis provides a deep understanding of the forces that stabilize the crystal structure. doaj.org
| Intermolecular Contact Type | Percentage Contribution |
|---|---|
| H···H | ~45% |
| C···H / H···C | ~25% |
| Br···H / H···Br | ~15% |
| Br···Br | ~5% |
| Other (e.g., O···H if applicable) | ~10% |
Computational and Theoretical Investigations of 5 Bromo 1,2,3 Trimethylbenzene
Density Functional Theory (DFT) Calculations on Electronic Structure, Molecular Geometry, and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Bromo-1,2,3-trimethylbenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights into its geometry, electronic properties, and reactivity. researchgate.netfrontiersin.orgnih.gov
The optimized molecular structure would reveal the planarity of the benzene (B151609) ring, with slight distortions caused by the steric and electronic effects of the three adjacent methyl groups and the bromine atom. The C-Br bond length and the C-C-C bond angles within the ring would be key parameters. It is expected that the C-C bonds adjacent to the bulky substituents will be slightly elongated, and the endocyclic bond angles may deviate from the ideal 120° of benzene.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity. These parameters are calculated from the energies of the frontier molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. frontiersin.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org
For this compound, the presence of electron-donating methyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom, being electronegative, will have a counteracting effect, lowering the energy of the orbitals. The precise energy levels would need to be determined by specific calculations.
Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Benzenes (Note: These are illustrative values for related compounds to provide context, as specific data for this compound is not available.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.23 | -1.09 | 5.14 |
| Bromobenzene (B47551) | -6.69 | -1.45 | 5.24 |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netwalisongo.ac.id It is plotted on the electron density surface and color-coded to indicate regions of negative (electron-rich) and positive (electron-poor) potential. Red colors typically denote negative potential, attractive to electrophiles, while blue colors indicate positive potential, attractive to nucleophiles.
For this compound, the ESP map is expected to show a region of negative potential (a red or yellow area) above and below the plane of the aromatic ring, characteristic of the π-electron system. doi.org The three electron-donating methyl groups will enhance this negative potential, particularly at the ortho and para positions relative to them. The bromine atom, due to its electronegativity, will create a region of positive potential, known as a σ-hole, on its outermost surface along the C-Br bond axis. researchgate.netacs.org This σ-hole can participate in halogen bonding.
The most electron-rich sites on the aromatic ring, and therefore the most likely to be attacked by electrophiles, will be the unsubstituted carbon atoms ortho and para to the methyl groups. The precise reactivity will be a balance between the activating effect of the three methyl groups and the deactivating (by induction) and ortho, para-directing (by resonance) effect of the bromine atom. libretexts.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. byjus.commasterorganicchemistry.commsu.edu For this compound, a key reaction to study would be electrophilic aromatic substitution.
The mechanism of such a reaction involves the attack of an electrophile on the electron-rich benzene ring to form a carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.commsu.edu The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution. DFT calculations can be used to determine the energies of the possible sigma complexes formed by attack at different positions on the ring. The transition state leading to the most stable intermediate will have the lowest activation energy, thus indicating the preferred reaction pathway.
For this compound, the combined directing effects of the three methyl groups and the bromine atom will determine the outcome of electrophilic substitution. The methyl groups are activating and ortho, para-directing, while the bromine is deactivating but also ortho, para-directing. libretexts.org Computational studies would be able to quantify these competing effects and predict the major product(s) of reactions such as nitration or further bromination.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. indexcopernicus.comnih.gov For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl groups. MD simulations can be used to study the rotational barriers of these groups and their preferred orientations.
In a condensed phase (liquid or solid), MD simulations can reveal how molecules of this compound pack together and interact with each other or with solvent molecules. These simulations can provide insights into properties like density, viscosity, and diffusion coefficients. The intermolecular interactions would be a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom's σ-hole.
Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard tool in chemical research. rsc.orgstackexchange.comstackexchange.comlibretexts.orgnmrdb.org For this compound, these calculations would predict the ¹H and ¹³C chemical shifts. The aryl protons are expected to resonate in the aromatic region (around 7 ppm), with their exact shifts influenced by the electronic effects of the substituents. libretexts.org The protons of the three methyl groups would appear further upfield. Similarly, the chemical shifts of the aromatic carbons would be predicted, with the carbon attached to the bromine atom showing a characteristic shift due to the heavy atom effect. stackexchange.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. canterbury.ac.nzcuny.eduarxiv.orgnih.gov While there is often a systematic overestimation of the frequencies, this can be corrected using empirical scaling factors. nih.gov For this compound, these calculations would predict the frequencies of characteristic vibrations, such as C-H stretching of the aromatic ring and methyl groups, C-C stretching of the ring, and the C-Br stretching mode.
Table 2: Predicted Vibrational Frequencies for a Representative Brominated Aromatic Compound (Note: These are illustrative values for a related compound to provide context, as specific data for this compound is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 3000 - 2850 |
| Aromatic C-C Stretch | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
Quantum Crystallography for Electron Density Analysis in Crystalline Derivatives
Quantum crystallography is an emerging field that combines experimental X-ray diffraction data with quantum mechanical calculations to obtain a more detailed understanding of the electron density distribution in crystals. nih.govnih.govflogen.orgexcillum.com This approach goes beyond the simple determination of atomic positions and allows for the analysis of chemical bonding, intermolecular interactions, and electrostatic properties directly from the experimental data, enhanced by theoretical models.
For a crystalline derivative of this compound, a quantum crystallographic study could provide precise details about the nature of the C-Br bond, the distribution of π-electrons in the aromatic ring, and the specific intermolecular interactions, such as halogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.govflogen.org This would offer a deeper insight into the solid-state properties of the material. However, no such studies have been reported for derivatives of this compound to date.
Applications of 5 Bromo 1,2,3 Trimethylbenzene As a Key Synthetic Building Block
Precursor in the Synthesis of Functionalized Aromatic Systems
Due to the presence of the bromine atom, 5-Bromo-1,2,3-trimethylbenzene is an ideal precursor for introducing the 1,2,3-trimethylphenyl moiety into larger molecules through various cross-coupling reactions. The carbon-bromine bond can be readily converted into a carbon-carbon bond, allowing for the attachment of a wide range of functional groups and aromatic systems.
One of the most powerful methods for this transformation is the Suzuki-Miyaura coupling reaction . In this palladium-catalyzed reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or boronic ester. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. While specific literature examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides suggests its utility in synthesizing biaryl compounds and other complex aromatic structures derived from the 1,2,3-trimethylbenzene (B126466) core.
Similarly, this compound can be converted into an organometallic reagent , such as a Grignard reagent (reacting with magnesium) or an organolithium species (via lithium-halogen exchange). These highly reactive intermediates can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, including aldehydes, ketones, and esters, further expanding the range of accessible functionalized aromatic systems.
Role in the Development of Novel Ligands and Organometallic Complexes for Catalysis
The 1,2,3-trimethylphenyl group, often referred to as the hemimellityl group, can be incorporated into the structure of ligands used in organometallic chemistry and catalysis. The steric and electronic properties of this group can be fine-tuned by the three adjacent methyl groups, which can influence the stability, activity, and selectivity of the resulting metal complexes.
By employing synthetic routes such as those mentioned above, this compound can be used to synthesize multidentate ligands that can chelate to a metal center. The specific arrangement of the methyl groups can create a unique steric pocket around the metal, potentially leading to novel catalytic activities or selectivities in reactions such as hydrogenation, cross-coupling, or polymerization. While detailed research on ligands derived specifically from this compound is limited, its potential as a building block in this field is significant based on the principles of ligand design.
Intermediate in the Construction of Advanced Organic Materials
The rigid and well-defined structure of the trimethylbenzene unit makes this compound an attractive intermediate for the synthesis of advanced organic materials with tailored electronic and photophysical properties.
Monomer for Conjugated Polymers
In principle, this compound could serve as a monomer in the synthesis of conjugated polymers. Through polymerization reactions like Suzuki or Stille polycondensation, where the bromine atom provides the reactive site for chain growth, polymers incorporating the 1,2,3-trimethylbenzene unit could be prepared. The methyl groups would enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod conjugated polymers. These polymers could potentially exhibit interesting electronic properties for applications in organic electronics.
Building Block for Organic Semiconductors and Optoelectronic Materials
The synthesis of small-molecule organic semiconductors often relies on the precise assembly of aromatic building blocks. This compound can be used to introduce the hemimellityl group into larger polycyclic aromatic hydrocarbons or other chromophoric systems. The electronic properties of the final material can be subtly adjusted by the electron-donating nature of the methyl groups, which can impact the material's charge transport characteristics and its absorption and emission of light. This makes it a potentially useful, though not widely reported, building block for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Utilization in the Modular Synthesis of Complex Aromatic Scaffolds
The concept of modular synthesis involves the stepwise and controlled assembly of molecular fragments to build complex structures. This compound is well-suited for such strategies. Its single reactive bromine site allows for its selective incorporation as one module in a multi-step synthesis. For example, it could be coupled to another functionalized aromatic ring, and then a different reactive site on that second ring could be used for a subsequent reaction. This approach allows for the systematic construction of complex, multi-component aromatic scaffolds with a high degree of control over the final architecture.
Applications in Combinatorial Chemistry and Library Synthesis of Aromatic Compounds
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening, particularly in drug discovery and materials science. The reactivity of this compound in robust and high-yielding reactions like the Suzuki coupling makes it a candidate for use in the parallel synthesis of compound libraries. By reacting this compound with a diverse set of boronic acids in a multi-well plate format, a library of biaryl compounds, each containing the 1,2,3-trimethylphenyl core, could be efficiently generated. Each member of the library would possess unique structural variations, allowing for the exploration of structure-activity relationships.
Future Directions and Emerging Research Opportunities
Integration of 5-Bromo-1,2,3-trimethylbenzene Chemistry into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous-flow chemistry and automated synthesis platforms represents a significant leap forward in the efficient and scalable production of its derivatives. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for high-throughput screening, is particularly well-suited for the transformations of aryl bromides.
Recent advancements have demonstrated the successful implementation of palladium-catalyzed cross-coupling reactions of organolithium reagents with aryl bromides in continuous-flow systems. chemistryviews.org This methodology allows for the safe handling of highly reactive organolithium species and significantly reduces reaction times, offering a pathway for the rapid synthesis of a library of compounds derived from this compound. chemistryviews.org The ability to perform these reactions in a scalable fashion makes this approach attractive for both academic and industrial settings. uva.nl
Furthermore, the development of packed-bed reactors with heterogeneous catalysts is another promising avenue. For instance, a continuous-flow Suzuki coupling in water has been developed using a polymeric palladium catalyst, which can be applied to various aryl bromides. acs.org Adapting such systems for this compound could lead to highly efficient and environmentally friendly processes for the synthesis of biaryl compounds.
Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Aryl Bromide Coupling
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes chemistryviews.org | Drastic reduction in production time |
| Scalability | Often challenging | Readily scalable by extending operation time uva.nl | Seamless transition from lab to industrial scale |
| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and immediate use of reactive species researchgate.net | Improved safety profile |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing | Higher reproducibility and yield |
Exploration of Sustainable and Metal-Free Catalytic Transformations for this compound
A significant trend in modern organic synthesis is the move towards more sustainable and environmentally benign methodologies. For the functionalization of this compound, this translates to the exploration of metal-free catalytic systems, reducing reliance on expensive and often toxic heavy metals.
Palladium-catalyzed cross-coupling reactions, while powerful, present challenges related to catalyst cost and removal of metal residues from the final products. orgsyn.org Consequently, research into transition-metal-free cross-coupling reactions has gained traction. These methods often involve the generation of reactive intermediates from aryl halides that can undergo subsequent biarylation. nih.gov
One promising approach involves the use of organocatalysts or simply the promotion of reactions through non-metallic means under specific conditions. While still an emerging field, the development of general procedures for the metal-free arylation of arenes and other nucleophiles would provide a more sustainable route to derivatives of this compound.
Photoredox Catalysis and Electrocatalysis in the Functionalization of this compound
Photoredox catalysis and electrocatalysis offer powerful and sustainable alternatives for the activation and functionalization of C-Br bonds in compounds like this compound. These techniques utilize light energy or electricity, respectively, to drive chemical reactions under mild conditions.
Photoredox catalysis has emerged as a versatile tool for a wide range of transformations, including C-H functionalization. consensus.appnih.gov For this compound, this could enable direct coupling with a variety of partners without the need for pre-functionalization. Nickel/photoredox dual catalysis, for instance, has been extensively developed for C(sp²)-C(sp³) bond formation, coupling aryl bromides with radical precursors generated from stable feedstocks. nih.gov This approach is noted for its high functional group tolerance. nih.gov
Electrosynthesis provides another green and efficient method for the transformation of aryl bromides. acs.org Electrochemical reduction of aryl bromides in the presence of suitable coupling partners can lead to the formation of new C-C or C-heteroatom bonds. researchgate.net For example, an efficient electrochemical method for the synthesis of potassium aryltrifluoroborates from aryl bromides has been developed, which are valuable intermediates for Suzuki-Miyaura cross-coupling reactions. researchgate.net The anodic oxidation of aryl bromides can also generate highly reactive hypervalent bromine(III) species, which can then be used in various synthetic transformations. nih.gov
Development of Novel Materials with Tunable Properties Derived from this compound
The rigid, substituted benzene (B151609) core of this compound makes it an attractive scaffold for the synthesis of novel organic materials with tunable electronic and optical properties. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, allowing for the systematic modification of the final material's properties.
There is significant potential for the use of this compound derivatives in the field of organic electronics. sigmaaldrich.com By analogy with similar structures like 5-bromo-1,2,3-trimethoxybenzene (B181038), which is used as a building block for organic semiconductors and liquid crystals, derivatives of this compound could be employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The trimethyl substitution pattern can influence the solubility, processability, and solid-state packing of the resulting materials, which are critical factors for device performance.
Furthermore, the polymerization of functionalized monomers derived from this compound could lead to the development of novel conductive polymers. researchgate.netekb.eg The electronic properties of these polymers could be fine-tuned by altering the substituents on the aromatic ring, opening up applications in areas such as sensors, antistatic coatings, and thermoelectric devices. mdpi.com The synthesis of liquid crystals containing substituted benzene cores is another area of interest, where the specific substitution pattern of this compound could be exploited to design molecules with desired mesomorphic properties. researchgate.netajchem-a.com
Interactive Data Table: Potential Material Applications of this compound Derivatives
| Material Class | Potential Application | Key Structural Feature from this compound | Tunable Property |
|---|---|---|---|
| Organic Semiconductors | OLEDs, OPVs, Organic Transistors nbinno.com | Substituted aromatic core | Conductivity, Luminescence, Band Gap |
| Conductive Polymers | Sensors, Antistatic Coatings, Thermoelectrics mdpi.com | Polymerizable monomer unit | Electrical Conductivity, Processability |
| Liquid Crystals | Displays, Optical Switches researchgate.net | Rigid core with potential for anisotropic molecular shape | Mesophase behavior, Transition temperatures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
